![molecular formula C31H43N7O3 B10778947 (R,Z)-(3-(4-amino-6-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl)(1-((1-(cyclooct-2-en-1-yl)piperidin-4-yl)methyl)-1H-pyrrol-3-yl)methanone Formate](/img/structure/B10778947.png)
(R,Z)-(3-(4-amino-6-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl)(1-((1-(cyclooct-2-en-1-yl)piperidin-4-yl)methyl)-1H-pyrrol-3-yl)methanone Formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PFI-5 is a potent inhibitor of the enzyme SET and MYND domain-containing protein 2 (SMYD2). This compound has been developed through a collaboration between Pfizer and the Structural Genomics Consortium. PFI-5 is known for its unique chemotype and high selectivity, making it a valuable tool in the study of epigenetic regulation and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PFI-5 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for PFI-5 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: PFI-5 primarily undergoes substitution reactions, particularly in the context of its interaction with the enzyme SMYD2. It inhibits the methylation of the tumor suppressor protein p53 at lysine 370, a key post-translational modification involved in cancer progression .
Common Reagents and Conditions: The common reagents used in the synthesis of PFI-5 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and various protective groups to ensure selective reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major product of the reactions involving PFI-5 is the inhibition of the methylation of p53, leading to the accumulation of unmethylated p53, which can induce cell cycle arrest and apoptosis in cancer cells .
Scientific Research Applications
PFI-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the function of SMYD2 and its role in epigenetic regulation. In biology, PFI-5 is used to investigate the mechanisms of protein methylation and its impact on cellular processes. In medicine, PFI-5 is being explored as a potential therapeutic agent for cancer treatment, given its ability to inhibit the methylation of p53 and other oncogenic proteins .
Mechanism of Action
PFI-5 exerts its effects by binding to the active site of SMYD2, thereby inhibiting its enzymatic activity. This inhibition prevents the transfer of methyl groups to target proteins such as p53, leading to the accumulation of unmethylated proteins. The molecular targets of PFI-5 include various histone and non-histone proteins, and the pathways involved are primarily related to epigenetic regulation and cancer progression .
Comparison with Similar Compounds
PFI-5 is unique in its chemotype and selectivity compared to other SMYD2 inhibitors such as LLY-507 and BAY-598. While LLY-507 and BAY-598 also inhibit SMYD2, PFI-5 has a distinct chemical structure that allows for more selective inhibition and reduced off-target effects. Similar compounds include other protein methyltransferase inhibitors, such as EPZ-5676 and GSK3326595, which target different enzymes but share a similar mechanism of action in inhibiting methylation .
References
Properties
Molecular Formula |
C31H43N7O3 |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
[3-(4-amino-6-methylimidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl]-[1-[[1-[(1R,2Z)-cyclooct-2-en-1-yl]piperidin-4-yl]methyl]pyrrol-3-yl]methanone;formic acid |
InChI |
InChI=1S/C30H41N7O.CH2O2/c1-22-16-26-27(28(31)33-22)32-21-37(26)30(2)19-36(20-30)29(38)24-12-13-34(18-24)17-23-10-14-35(15-11-23)25-8-6-4-3-5-7-9-25;2-1-3/h6,8,12-13,16,18,21,23,25H,3-5,7,9-11,14-15,17,19-20H2,1-2H3,(H2,31,33);1H,(H,2,3)/b8-6-;/t25-;/m0./s1 |
InChI Key |
VQJALVTXFBEQJN-GJRZLKNPSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=N1)N)N=CN2C3(CN(C3)C(=O)C4=CN(C=C4)CC5CCN(CC5)[C@@H]/6CCCCC/C=C6)C.C(=O)O |
Canonical SMILES |
CC1=CC2=C(C(=N1)N)N=CN2C3(CN(C3)C(=O)C4=CN(C=C4)CC5CCN(CC5)C6CCCCCC=C6)C.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


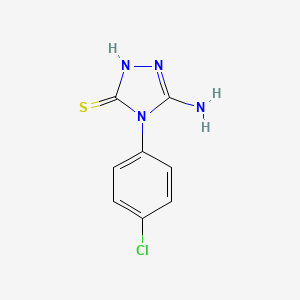
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B10778875.png)

![2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10778882.png)
![[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778886.png)
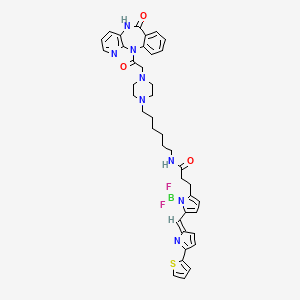
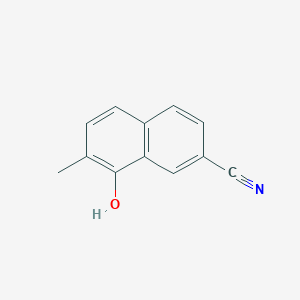
![(1R,2S,9S,12S,13R,16S)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4(8),5,18-trien-16-ol](/img/structure/B10778903.png)

![(5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10778918.png)
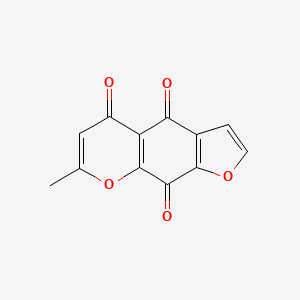

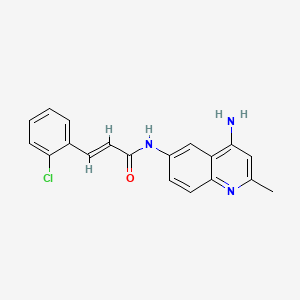
![5,6-dichloro-2H-triazolo[4,5-e]pyrazine](/img/structure/B10778970.png)
